
(4-(Thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)piperazinyl)((4-(trifluoromethoxy)phenyl)amino)methane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to contain several functional groups, including a thioxo group, a trifluoromethoxy group, and an amino group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethoxy groups, which could pull electron density away from the rest of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethoxy groups could make the compound more hydrophobic, while the amino groups could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Melanocortin Receptor Agonists
Research into analogues of melanocortin 4 receptor (MC4R) specific small-molecule agonists, such as THIQ, which structurally relate to the requested compound, has shown potential therapeutic applications. A series of piperazine analogues of THIQ was synthesized, characterized, and tested for activity against melanocortin MC(1,3-5) receptors. Several compounds demonstrated clear selectivity for MC4R, with submicromolar affinities. This suggests potential applications in treating conditions related to the melanocortin system, such as obesity, erectile dysfunction, and several metabolic syndromes (Mutulis et al., 2004).
Advanced Polymer Synthesis
The direct polycondensation method for creating ordered polymers using nonsymmetric monomers, including piperazine as a component, was explored. This process demonstrates the potential of using complex organic compounds in creating advanced materials with specific ordered structures, which could have applications in various fields such as materials science, engineering, and nanotechnology (Yu, Seino, & Ueda, 1999).
Antimicrobial and Anti-inflammatory Research
Studies on novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, derived from reactions involving similar structural functionalities to the requested compound, have shown potent antibacterial activity against various pathogens and significant anti-inflammatory activity in animal models. This suggests the potential for developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Antifungal and Antibacterial Agents
The synthesis of new compounds through the microwave-assisted one-pot catalyst-free green synthesis demonstrates the effectiveness of such methods in producing compounds with significant in vitro antimicrobial and antifungal activities. This approach, applicable to compounds with similar complexity, highlights the potential in rapid development and testing of new antibacterial and antifungal agents (Bhat, Shalla, & Dongre, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-N,4-N-bis[4-(trifluoromethoxy)phenyl]piperazine-1,4-dicarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O2S2/c21-19(22,23)31-15-5-1-13(2-6-15)27-17(33)29-9-11-30(12-10-29)18(34)28-14-3-7-16(8-4-14)32-20(24,25)26/h1-8H,9-12H2,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJOAHCWWVPXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)OC(F)(F)F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2875966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
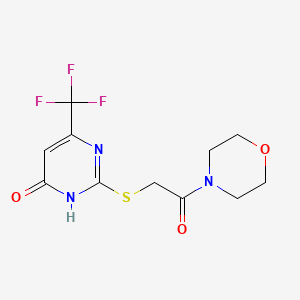
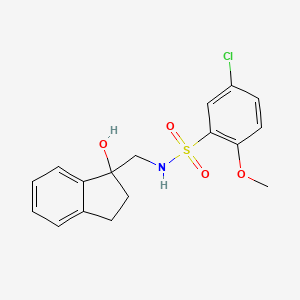
![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

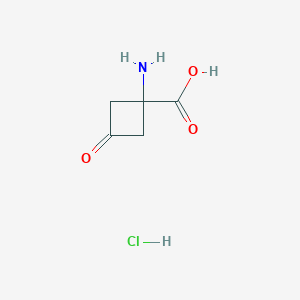
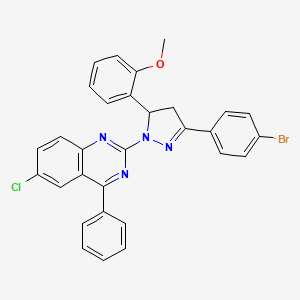
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)


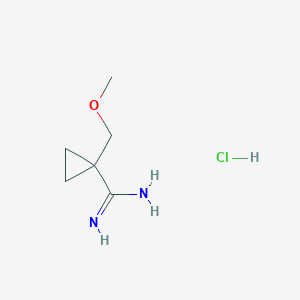

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)